molecular formula C23H38N2O2 B11552156 4-(decanoylamino)-N-hexylbenzamide

4-(decanoylamino)-N-hexylbenzamide

Cat. No.: B11552156
M. Wt: 374.6 g/mol
InChI Key: ZYMZFCZWPYUCGK-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-hexylbenzamide is a synthetic benzamide derivative featuring two distinct substituents: a decanoylamino group (a 10-carbon acyl chain attached via an amide bond at the benzene ring’s para position) and an N-hexyl group (a six-carbon alkyl chain bonded to the amide nitrogen).

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

4-(decanoylamino)-N-hexylbenzamide

InChI

InChI=1S/C23H38N2O2/c1-3-5-7-9-10-11-12-14-22(26)25-21-17-15-20(16-18-21)23(27)24-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

ZYMZFCZWPYUCGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-hexylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with decanoyl chloride in the presence of a base such as pyridine to form 4-(decanoylamino)benzoic acid.

    Amidation Reaction: The next step is the amidation reaction, where 4-(decanoylamino)benzoic acid is reacted with hexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-hexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzamide core allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Decanoylamino)-N-hexylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-hexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds:

N-Hexylbenzamide (CAS 4773-75-5)

  • Structure : Benzamide with an N-hexyl group.
  • Synthesis :
  • One-pot aerobic oxidative coupling of benzyl alcohol and hexylamine using Au/TiO₂ catalysts (92% ester conversion, followed by aminolysis) .
  • Alternative route: Reaction of 1H-pyrazol-1-yl ketones with nitrohexane via silica gel chromatography (69% yield) .
    • Molecular Weight : 205.3 g/mol .

4-(3,4-Dichloro-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-hexylbenzamide Structure: Incorporates a dichlorinated pyrrole ring at the para position alongside the N-hexyl group. Synthesis: Acid-amine coupling using mucochloric acid derivatives and hexylamine (29% yield) . Application: Investigated as a Pseudomonas aeruginosa quorum sensing inhibitor .

N,N-Dihexylbenzamide Structure: Benzamide with two N-hexyl groups. Thermal Reactivity: Exhibits enhanced degradation in the presence of CuI compared to monoalkyl analogs, indicating steric and electronic influences on stability .

Physicochemical and Functional Properties

Lipophilicity and Solubility:
  • N-Hexylbenzamide : Moderate lipophilicity due to the hexyl chain; soluble in organic solvents (e.g., EtOAc, n-hexane) .
  • 4-(3,4-Dichloro...benzamide : The dichloro-pyrrole group introduces electronegative and aromatic character, possibly enhancing binding to biological targets .
Thermal Stability:
  • Primary benzamides (e.g., N-hexylbenzamide) undergo CuI-catalyzed degradation via C–N bond cleavage, while tertiary analogs (e.g., N,N-dihexylbenzamide) show accelerated reactivity due to reduced steric hindrance .

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